molecular formula C19H22F2N4O B4534585 7-(3,4-difluorobenzyl)-2-(1H-imidazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decane

7-(3,4-difluorobenzyl)-2-(1H-imidazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decane

Cat. No. B4534585
M. Wt: 360.4 g/mol
InChI Key: ILKLBVFWJBOJKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound falls within the category of diazaspiro[4.5]decane derivatives, a class of compounds known for their unique molecular architecture and potential applications in material science, pharmacology, and organic synthesis. These molecules often feature in studies due to their intriguing chemical and physical properties, which arise from the spirocyclic structure and functional groups attached to it.

Synthesis Analysis

The synthesis of diazaspiro[4.5]decane derivatives, including the target compound, often involves multicomponent reactions that offer high atom economy. A noteworthy method involves isocyanide-based multicomponent reactions, enabling the efficient preparation of various diazaspiro[4.5]decane derivatives under controlled conditions (Soleimani et al., 2013). Another approach includes one-step syntheses that form diazaspiro[4.5]decane scaffolds with exocyclic double bonds, highlighting the versatility of these frameworks (Li et al., 2014).

Molecular Structure Analysis

Crystal and molecular structure studies of related compounds, such as 1′-Benzyl-8-(4-fluorobenzyl)-8-azaspiro[bicyclo[3.2.1]octane-3,4′-imidazolidine]-2′,5′-dione, provide insight into the molecular geometry and intermolecular interactions present in this class of compounds. These studies often reveal complex hydrogen bonding patterns and the influence of π conjugation on the overall structure (Manjunath et al., 2011).

Chemical Reactions and Properties

The reactivity of diazaspiro[4.5]decane derivatives can be influenced by the presence of fluorine atoms and the specific arrangement of the spirocyclic system. For example, fluorination reactions of imidazo[1,2-a]pyridines have shown that the presence of fluorine can significantly alter the chemical reactivity and properties of these compounds (Liu et al., 2015).

properties

IUPAC Name

[9-[(3,4-difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(1H-imidazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F2N4O/c20-15-3-2-14(8-16(15)21)10-24-6-1-4-19(11-24)5-7-25(12-19)18(26)17-9-22-13-23-17/h2-3,8-9,13H,1,4-7,10-12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKLBVFWJBOJKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(C2)C(=O)C3=CN=CN3)CN(C1)CC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(3,4-difluorobenzyl)-2-(1H-imidazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decane
Reactant of Route 2
Reactant of Route 2
7-(3,4-difluorobenzyl)-2-(1H-imidazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decane
Reactant of Route 3
Reactant of Route 3
7-(3,4-difluorobenzyl)-2-(1H-imidazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decane
Reactant of Route 4
Reactant of Route 4
7-(3,4-difluorobenzyl)-2-(1H-imidazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decane
Reactant of Route 5
Reactant of Route 5
7-(3,4-difluorobenzyl)-2-(1H-imidazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decane
Reactant of Route 6
Reactant of Route 6
7-(3,4-difluorobenzyl)-2-(1H-imidazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decane

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